molecular formula C17H25NO5 B8701542 (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

Cat. No. B8701542
M. Wt: 323.4 g/mol
InChI Key: GUUOABUKZOMRBA-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is a useful research compound. Its molecular formula is C17H25NO5 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

benzyl (2S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(10-7-11-19)15(20)22-12-13-8-5-4-6-9-13/h4-6,8-9,14,19H,7,10-12H2,1-3H3,(H,18,21)/t14-/m0/s1

InChI Key

GUUOABUKZOMRBA-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCO)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-tert-butoxycarbonylamino-pentanedioic acid 1-benzyl ester (4.06 g, 12 mmol) and TEA (5 mL, 35.87 mmol) were dissolved in THF (60 mL) and cooled to 0° C. Ethylchloroformate (3.4 mL, 35.7 mmol) was added dropwise. The mixture was stirred at 0° C. for 5 minutes and warmed to r.t. for 1 h. NaBH4 (1.88 g, 49.7 mmol) was added followed by addition of 1 drop of H2O. The reaction mixture was stirred at r.t. overnight. 4 N HCl was added at 0° C. and extracted with EtOAc (100 mL). The aqueous layer was washed with H2O (100 mL), NaOH (2×100 mL), H2O (100 mL) and brine (100 mL). The organic layer was dried with Na2SO4, filtered, and concentrated. The crude product was purified by combi-flash to give 2.89 g of 2-tert-butoxycarbonylamino-5-hydroxy-pentanoic acid benzyl ester in 75% yield.
Quantity
4.06 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.88 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
2-tert-butoxycarbonylamino-5-hydroxy-pentanoic acid benzyl ester
Yield
75%

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